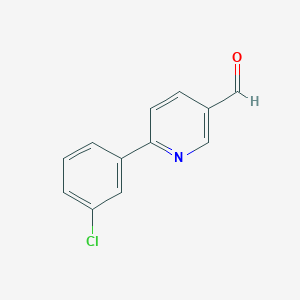

6-(3-Chlorophenyl)pyridine-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(3-chlorophenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-11-3-1-2-10(6-11)12-5-4-9(8-15)7-14-12/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPJIOKMLQLNER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401260803 | |

| Record name | 6-(3-Chlorophenyl)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401260803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898796-63-9 | |

| Record name | 6-(3-Chlorophenyl)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898796-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(3-Chlorophenyl)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401260803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Oxidation of 6 3 Chlorophenyl Pyridin 3 Yl Methanol

A prevalent and reliable method for the synthesis of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde is the oxidation of its corresponding primary alcohol, (6-(3-Chlorophenyl)pyridin-3-yl)methanol. This precursor alcohol is accessible through a multi-step synthesis, typically involving a palladium-catalyzed cross-coupling reaction.

A plausible synthetic pathway commences with a commercially available starting material such as methyl 6-chloronicotinate. This substrate can undergo a Suzuki-Miyaura cross-coupling reaction with 3-chlorophenylboronic acid to furnish methyl 6-(3-chlorophenyl)nicotinate. Subsequent reduction of the ester functionality yields the key intermediate, (6-(3-chlorophenyl)pyridin-3-yl)methanol. The synthesis of a similar precursor, 6-chloro-3-pyridylmethanol, has been documented via the reduction of methyl 6-chloronicotinate using sodium borohydride (B1222165) in a mixture of THF and methanol. prepchem.com

Once the alcohol intermediate is obtained, it can be oxidized to the desired aldehyde using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Commonly employed reagents for this transformation include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine).

Table 1: Potential Oxidation Reactions for the Synthesis of this compound

| Precursor | Reagent | Product | Notes |

|---|---|---|---|

| (6-(3-Chlorophenyl)pyridin-3-yl)methanol | Manganese Dioxide (MnO₂) | This compound | MnO₂ is a mild and selective reagent for the oxidation of allylic and benzylic-type alcohols. |

| (6-(3-Chlorophenyl)pyridin-3-yl)methanol | Pyridinium Chlorochromate (PCC) | This compound | PCC is a versatile oxidizing agent that typically provides good yields for the conversion of primary alcohols to aldehydes. |

Reduction of a 3 Substituted Precursor

An alternative strategy involves the partial reduction of a functional group at the 3-position that is at a higher oxidation state than an aldehyde.

Reduction of a Nitrile: The synthesis could proceed via a 6-(3-chlorophenyl)pyridine-3-carbonitrile intermediate. The cyano group can be introduced and subsequently reduced to a formyl group. The reduction of aromatic nitriles to aldehydes can be achieved using reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. The synthesis of various 3-cyanopyridine (B1664610) derivatives has been reported through methods like one-pot multicomponent reactions. nih.govsemanticscholar.org

Reduction of a Carboxylic Acid Derivative: A carboxylic acid or its derivative, such as an ester or an amide, at the 3-position can be reduced to the aldehyde. For instance, the conversion of a nicotinic acid morpholinamide to the corresponding aldehyde has been reported. nih.gov This would involve the initial synthesis of 6-(3-chlorophenyl)nicotinic acid, its conversion to an activated derivative, and subsequent partial reduction.

Direct Formylation Using the Vilsmeier Haack Reaction

Reactions at the Aldehyde Functionality

The reactivity of this compound is dominated by the chemistry of its formyl group (-CHO). This group is susceptible to nucleophilic attack and can be readily oxidized or reduced, providing access to a variety of molecular scaffolds.

Nucleophilic addition is the most characteristic reaction of aldehydes. The electron-deficient carbonyl carbon of this compound readily reacts with a host of nucleophiles, leading to the formation of a tetrahedral intermediate that subsequently protonates or eliminates water to yield the final product.

The condensation of this compound with primary amines or hydroxylamine (B1172632) represents a fundamental transformation of the aldehyde group. These reactions proceed via nucleophilic addition to the carbonyl group, followed by dehydration to yield imines (Schiff bases) or oximes, respectively.

Imines are formed by reacting the aldehyde with a primary amine, often under acidic catalysis to facilitate the dehydration of the intermediate hemiaminal. google.commdpi.com These imine derivatives are valuable in coordination chemistry and as intermediates for the synthesis of more complex nitrogen-containing compounds. mdpi.com

Oximes are generated from the reaction of the aldehyde with hydroxylamine. researchgate.netijprajournal.com This reaction is frequently carried out by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as pyridine, to neutralize the liberated HCl. researchgate.netmdpi.com Oximes are crystalline solids useful for the characterization of aldehydes and ketones and serve as versatile synthetic precursors for compounds like amides and nitriles. ijprajournal.commdpi.com Due to the potential for stereoisomerism around the C=N double bond, both syn and anti isomers of the oxime can be formed. mdpi.com

Table 1: Representative Examples of Oxime Formation from Aldehydes (Note: Data for analogous aldehyde compounds are provided for illustrative purposes.)

| Aldehyde/Ketone | Reagents | Conditions | Product | Yield (%) | Reference |

| 3-Nitrobenzaldehyde | NH₂OH·HCl, Pyridine | Reflux in EtOH, 15-60 min | 3-Nitrobenzaldehyde oxime | 81.39 | researchgate.net |

| Acetophenone | NH₂OH·HCl, Pyridine | Reflux in EtOH, 60 min | Acetophenone oxime | 71.55 | researchgate.net |

| Cyclohexanone | NH₂OH·HCl, Pyridine | Reflux in EtOH, 60 min | Cyclohexanone oxime | 83.82 | researchgate.net |

Nucleophilic Addition Reactions

Wittig and Wittig-Horner Reactions for Olefin Synthesis

The Wittig reaction and its variants are powerful methods for converting aldehydes into alkenes with high regioselectivity. masterorganicchemistry.com The classical Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a phosphonium (B103445) ylide), typically generated by deprotonating a phosphonium salt with a strong base like n-butyllithium. masterorganicchemistry.comharvard.edu This reaction forms a four-membered oxaphosphetane intermediate, which decomposes to yield the alkene and a phosphine (B1218219) oxide byproduct. harvard.edu

A significant modification is the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion instead of a phosphonium ylide. wikipedia.orgconicet.gov.ar These carbanions, generated by treating a phosphonate ester with a base (e.g., NaH, NaOMe), are more nucleophilic and generally less basic than Wittig ylides. wikipedia.orgorganic-chemistry.org A key advantage of the HWE reaction, especially with stabilized phosphonates (containing an electron-withdrawing group), is that it predominantly produces the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.orgresearchgate.net The water-soluble phosphate (B84403) byproduct is also more easily separated from the product than the triphenylphosphine (B44618) oxide from a Wittig reaction. organic-chemistry.org

For this compound, an HWE reaction with a reagent like triethyl phosphonoacetate would be expected to yield ethyl (E)-3-(6-(3-chlorophenyl)pyridin-3-yl)acrylate.

Table 2: Illustrative Conditions for Horner-Wadsworth-Emmons Reactions (Note: Data for analogous aldehyde compounds are provided for illustrative purposes.)

| Aldehyde | Phosphonate Reagent | Base | Conditions | Stereoselectivity (E:Z) | Reference |

| Benzaldehyde | Methyl dimethylphosphonoacetate | (CF₃)₂CHONa | THF, -20 °C | 98:2 | mdpi.com |

| Benzaldehyde | Ethyl diethylphosphonoacetate | (CF₃)₂CHONa | THF, -20 °C | 99:1 | mdpi.com |

| Various Aldehydes | Methyl 2-(dimethoxyphosphoryl)acetate | Li, Na, or K salts | 23 °C | Li > Na > K for E-selectivity | wikipedia.org |

Knoevenagel Condensations and Related Carbonyl Additions

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between a carbonyl compound and a substance with an "active" methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). mychemblog.compurechemistry.org Typical active methylene compounds include malononitrile (B47326), diethyl malonate, and ethyl acetoacetate. mychemblog.com The reaction is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine), which facilitates both the deprotonation of the active methylene compound and the dehydration of the aldol-type intermediate. mychemblog.com

Research has shown that pyridine carbaldehydes are particularly reactive substrates for Knoevenagel condensations. bas.bg In some cases, the reaction can proceed efficiently in a mixture of water and ethanol (B145695) at room temperature without the need for a catalyst, highlighting a green chemistry approach. bas.bg The pyridine ring itself appears to facilitate the reaction. bas.bg The reaction of this compound with malononitrile under such conditions would be expected to proceed rapidly to form 2-((6-(3-chlorophenyl)pyridin-3-yl)methylene)malononitrile.

Table 3: Catalyst-Free Knoevenagel Condensation of Pyridine Aldehydes with Malononitrile (Note: Data for analogous aldehyde compounds are provided for illustrative purposes.)

| Aldehyde | Solvent | Time | Yield (%) | Reference |

| 4-Pyridinecarbaldehyde | H₂O:EtOH (1:1) | < 5 sec | 98 | bas.bg |

| 3-Pyridinecarbaldehyde | H₂O:EtOH (1:1) | < 5 sec | 97 | bas.bg |

| 2-Pyridinecarbaldehyde | H₂O:EtOH (1:1) | 30 min | 95 | bas.bg |

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde group of this compound exists in an intermediate oxidation state, allowing for its conversion to either a carboxylic acid (oxidation) or a primary alcohol (reduction).

Oxidation of the aldehyde to the corresponding carboxylic acid, 6-(3-chlorophenyl)nicotinic acid, can be achieved using a variety of standard oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid are effective, though milder reagents such as silver(I) oxide (Tollens' reagent) can also be employed for this transformation. The synthesis of nicotinic acid from 3-picoline proceeds through pyridine-3-carbaldehyde as an intermediate, which is subsequently oxidized. mdpi.com

Reduction of the aldehyde to the primary alcohol, [6-(3-chlorophenyl)pyridin-3-yl]methanol, is readily accomplished using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and mild choice for this conversion, selectively reducing aldehydes and ketones without affecting other functional groups like the chloro-substituted aryl ring. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective. The synthesis of related compounds like 6-methylpyridine-3-carbaldehyde involves a reduction step followed by oxidation to achieve the target molecule. researchgate.net

While the carbonyl group of an aldehyde is not a typical participant in classical cycloaddition reactions like the Diels-Alder reaction, the aldehyde functionality can be a gateway to reactive intermediates that do participate. A modern approach involves the aminocatalytic activation of heteroaromatic aldehydes. nih.govacs.org

In this strategy, a chiral secondary amine catalyst reacts with the heteroaromatic aldehyde, such as this compound, to form a dearomatized dienamine intermediate. nih.govacs.org This transient, electron-rich diene can then undergo a [4+2] cycloaddition (Diels-Alder reaction) with a suitable dienophile, such as an α,β-unsaturated aldehyde. nih.gov This method allows for the stereoselective construction of complex, polycyclic structures from relatively simple starting materials. acs.org The reaction constitutes a powerful tool for functionalizing the pyridine core through a dearomative cycloaddition pathway initiated at the aldehyde group. nih.gov

Transformations of the Pyridine Nucleus

The pyridine ring in this compound is electronically deficient due to the electronegativity of the nitrogen atom. This inherent electronic nature, coupled with the presence of an electron-withdrawing carbaldehyde group and an aryl substituent, dictates its reactivity towards various reagents.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to its electron-deficient character, which is further exacerbated by the electron-withdrawing aldehyde at the 3-position. youtube.comnih.gov The nitrogen atom and the aldehyde group deactivate the ring towards electrophilic attack. youtube.com If forced under harsh conditions, electrophilic substitution is predicted to occur at the positions least deactivated, which are typically the C-5 and, to a lesser extent, the C-3 positions relative to the nitrogen. libretexts.org However, the existing substitution pattern of this compound leaves only the C-2, C-4, and C-5 positions available for substitution. The C-2 and C-4 positions are highly deactivated. Therefore, any potential electrophilic substitution would most likely be directed to the C-5 position. Common EAS reactions like nitration and halogenation would require potent electrophiles and forcing conditions. youtube.combyjus.com

| Reaction | Reagents & Conditions | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ (oleum) | 6-(3-Chlorophenyl)-5-nitropyridine-3-carbaldehyde |

| Bromination | Br₂/FeBr₃, high temp. | 5-Bromo-6-(3-chlorophenyl)pyridine-3-carbaldehyde |

Nucleophilic Aromatic Substitution on the Pyridine Ring (if applicable)

Nucleophilic aromatic substitution (SNA) is more facile on electron-deficient aromatic rings like pyridine, particularly when activated by electron-withdrawing groups and bearing a good leaving group. youtube.com In the case of this compound, there is no inherent leaving group on the pyridine ring itself. However, if a halogen were present, for instance at the 6-position instead of the chlorophenyl group, nucleophilic substitution would be a viable reaction pathway. For the title compound, direct nucleophilic attack on a C-H bond is generally unfavorable. However, reactions like the Chichibabin amination, which involves the reaction with sodium amide to introduce an amino group, typically occur at the C-2 or C-6 positions of the pyridine ring. Given the substitution at C-6, any such reaction would be directed to the C-2 position, though the presence of the aldehyde may complicate this transformation.

Metalation and Subsequent Derivatization of Pyridine

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic rings. nih.govresearchgate.net The aldehyde group at the C-3 position can act as a directing group for metalation at the C-4 position. nih.gov The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures can facilitate the deprotonation at the C-4 position, forming an organolithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce new functional groups.

| Electrophile | Reagent | Product |

| Iodomethane | CH₃I | 6-(3-Chlorophenyl)-4-methylpyridine-3-carbaldehyde |

| Carbon dioxide | CO₂ | 6-(3-Chlorophenyl)-3-formylpyridine-4-carboxylic acid |

| Trimethylsilyl chloride | (CH₃)₃SiCl | 6-(3-Chlorophenyl)-4-(trimethylsilyl)pyridine-3-carbaldehyde |

Reactions Involving the 3-Chlorophenyl Substituent

The 3-chlorophenyl ring offers additional sites for chemical modification, primarily through electrophilic aromatic substitution on the phenyl ring and cross-coupling reactions at the carbon-chlorine bond.

Aromatic Substitution on the Chlorophenyl Ring

The chlorine atom and the pyridyl group on the phenyl ring are both deactivating, ortho-, para-directing groups for electrophilic aromatic substitution. masterorganicchemistry.com The combined directing effects would favor substitution at the positions ortho and para to the chlorine and ortho to the pyridyl group. This leads to a complex mixture of regioisomers, with the most likely positions for substitution being C-2', C-4', and C-6' of the chlorophenyl ring.

| Reaction | Reagents & Conditions | Predicted Major Products |

| Nitration | HNO₃/H₂SO₄ | Mixture of nitro-substituted regioisomers |

| Chlorination | Cl₂/FeCl₃ | Mixture of dichloro-substituted regioisomers |

Cross-Coupling Reactions at the Chlorophenyl Moiety

The chlorine atom on the phenyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. nih.govtcichemicals.comresearchgate.netlibretexts.org This would replace the chlorine atom with a new aryl or alkyl group.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond by coupling the aryl chloride with an amine. wikipedia.orglibretexts.orgacsgcipr.orgnih.govorganic-chemistry.org This is a versatile method for the synthesis of arylamines.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C triple bond by reacting the aryl chloride with a terminal alkyne, using a palladium catalyst and a copper co-catalyst. wikipedia.orgresearchgate.netorganic-chemistry.orgsoton.ac.uknih.gov

Cyanation: The chloro group can be replaced by a cyano group through palladium-catalyzed cyanation, often using zinc cyanide or potassium ferrocyanide as the cyanide source. acs.orgnih.govresearchgate.netmit.edu

| Coupling Reaction | Coupling Partner | Catalyst/Base System | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 6-(Biphenyl-3-yl)pyridine-3-carbaldehyde |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, XPhos / NaOtBu | 6-(3-(Phenylamino)phenyl)pyridine-3-carbaldehyde |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI / Et₃N | 6-(3-(Phenylethynyl)phenyl)pyridine-3-carbaldehyde |

| Cyanation | Zn(CN)₂ | Pd(dppf)Cl₂ | 6-(3-Cyanophenyl)pyridine-3-carbaldehyde |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) represents a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgsemanticscholar.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho-position. wikipedia.orgbaranlab.org For a substrate such as this compound, the inherent functionalities present a unique set of challenges and opportunities for DoM.

The aldehyde group at the C-3 position is highly susceptible to nucleophilic attack by common organolithium bases (e.g., n-butyllithium), which would compete with the desired deprotonation of the pyridine ring. harvard.edu To circumvent this, a widely adopted and effective strategy involves the in situ transient protection of the aldehyde. This is typically achieved by reacting the aldehyde with a lithium amide, such as lithium diisopropylamide (LDA) or lithium N,N,N'-trimethylethylenediamine, to form an α-amino alkoxide intermediate. harvard.edu This newly formed species is not only stable to further nucleophilic attack but also serves as a potent DMG. harvard.edu

The α-amino alkoxide, in concert with the pyridine nitrogen, directs the deprotonation selectively to the C-4 position of the pyridine ring. The cooperative effect of these two groups overcomes the directing influence of the 6-aryl substituent. For 3-substituted pyridines, metalation generally occurs at the C-4 position, which is the most activated site adjacent to the directing group. uwindsor.caresearchgate.net The resulting C-4 lithiated intermediate can then be trapped with a variety of electrophiles to introduce new functional groups, leading to the synthesis of diverse 4-substituted-6-(3-chlorophenyl)pyridine-3-carbaldehyde derivatives after acidic work-up to regenerate the aldehyde.

Research on analogous systems, such as 3-formylpyridines and other aryl-substituted pyridines, has demonstrated the viability of this approach. The choice of the lithium base, solvent, temperature, and electrophile are all critical parameters that influence the efficiency and outcome of the reaction. For instance, the use of a hindered base like LDA at low temperatures (e.g., -78 °C) is often crucial to favor deprotonation over nucleophilic addition. semanticscholar.org

The table below summarizes representative findings for directed ortho-metalation on pyridine aldehyde systems, illustrating the conditions and outcomes that can be expected for this compound based on these analogous precedents.

Table 1: Representative Conditions and Products for Directed Ortho-Metalation of Pyridine Aldehyde Analogs

| Substrate Analogue | Base / Reagent | Electrophile (E+) | Product Structure | Reference |

| Pyridine-3-carboxaldehyde | LDA, THF, -78 °C | D₂O | 4-Deuterio-pyridine-3-carboxaldehyde | harvard.edu |

| Pyridine-3-carboxaldehyde | sec-BuLi / TMEDA, THF, -78 °C | Me₃SiCl | 4-(Trimethylsilyl)pyridine-3-carboxaldehyde | harvard.edu |

| Nicotinaldehyde | n-BuLi, THF, -78 °C, then lithiated amine | (CH₃)₂S₂ | 4-(Methylthio)nicotinaldehyde | harvard.edu |

| 2-Chloronicotinaldehyde | LDA, THF, -78 °C | I₂ | 2-Chloro-4-iodonicotinaldehyde | harvard.edu |

This strategy provides a reliable and regioselective route to novel derivatives of this compound, which would be challenging to access through classical electrophilic aromatic substitution methods. The ability to introduce a wide range of substituents at the C-4 position makes DoM a valuable tool in the derivatization of this compound.

Exploration of 6 3 Chlorophenyl Pyridine 3 Carbaldehyde As a Versatile Synthetic Building Block and Scaffold

Design and Synthesis of Complex Heterocyclic Systems Utilizing 6-(3-Chlorophenyl)pyridine-3-carbaldehyde

The strategic placement of the aldehyde and the biphenyl-like pyridine (B92270) core in this compound makes it an excellent starting material for the synthesis of a variety of complex heterocyclic systems.

Annulation Reactions for Fused Heterocycles (e.g., Pyrazolo[3,4-b]pyridines)

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful tool in synthetic chemistry. The aldehyde functionality of this compound is particularly amenable to reactions that lead to the formation of fused heterocycles. One prominent example is the synthesis of pyrazolo[3,4-b]pyridines.

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that have shown a broad spectrum of biological activities, including as kinase inhibitors and anticancer agents. The synthesis of these structures often involves the reaction of a substituted pyridine-3-carbaldehyde with a 5-aminopyrazole derivative.

In a typical reaction, this compound can be condensed with a 5-aminopyrazole, such as 5-amino-3-methyl-1-phenylpyrazole, in the presence of a suitable catalyst and solvent. This reaction proceeds through an initial condensation to form a Schiff base, followed by an intramolecular cyclization and subsequent aromatization to yield the final pyrazolo[3,4-b]pyridine product. The reaction conditions can be optimized to achieve high yields, and the use of microwave irradiation has been shown to accelerate similar reactions.

A general synthetic scheme for the formation of a pyrazolo[3,4-b]pyridine derivative from this compound is presented below:

Table 1: Representative Reactants for Pyrazolo[3,4-b]pyridine Synthesis

| Reactant 1 | Reactant 2 | Product |

| This compound | 5-Amino-3-methyl-1-phenylpyrazole | 6-(3-Chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine |

| This compound | 3,5-Diaminopyrazole | 3-Amino-6-(3-chlorophenyl)-1H-pyrazolo[3,4-b]pyridine |

Formation of Polycyclic Aromatic Compounds Incorporating Pyridine

The synthesis of polycyclic aromatic compounds (PACs) that incorporate a pyridine ring is an area of interest due to their potential applications in materials science and as fluorescent probes. The Bradsher reaction, a classic method for the synthesis of polycyclic aromatic hydrocarbons, involves the acid-catalyzed cyclodehydration of a biaryl-2-yl-aldehyde or ketone.

While direct examples utilizing this compound in a Bradsher-type reaction are not extensively documented in readily available literature, the structural motif lends itself to such transformations. A hypothetical pathway could involve the coupling of a suitable organometallic reagent at the 2-position of the pyridine ring, followed by cyclization of the resulting biaryl aldehyde to form a fused polycyclic system.

More modern approaches, such as transition-metal-catalyzed annulations, could also be employed. For instance, a palladium-catalyzed [3+3] annulation of two aromatic fragments could potentially be used to construct a larger polycyclic system incorporating the 6-(3-chlorophenyl)pyridine unit.

Construction of Multi-Component Reaction Products

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. The aldehyde group of this compound makes it an ideal candidate for participation in various MCRs to generate highly substituted pyridine derivatives and other heterocyclic structures.

One well-known MCR is the Hantzsch pyridine synthesis, which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. By using this compound in a Hantzsch-type reaction, it is possible to synthesize complex dihydropyridine (B1217469) derivatives which can be subsequently oxidized to the corresponding pyridine.

Another example is the three-component reaction of an aldehyde, malononitrile (B47326), and a C-H activated compound, which can lead to the formation of highly functionalized pyridines. In such a reaction, this compound would serve as the aldehyde component, providing the 6-(3-chlorophenyl) substituent at a specific position in the newly formed pyridine ring. The diversity of the final products can be further enhanced by varying the other components in the reaction.

Applications in Medicinal Chemistry Scaffold Development

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. The this compound structure provides a valuable starting point for the development of new bioactive scaffolds.

Design Principles for Pyridine-Based Bioactive Scaffolds

The design of pyridine-based bioactive scaffolds often focuses on several key principles:

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction in many biological systems.

Aromatic Interactions: The pyridine ring can participate in π-π stacking and other aromatic interactions with biological targets.

Metabolic Stability: The pyridine ring is generally metabolically stable, which is a desirable feature for drug candidates.

The this compound scaffold incorporates these features. The 3-chlorophenyl group provides a lipophilic region and can engage in hydrophobic interactions, while the aldehyde at the 3-position serves as a handle for introducing a wide variety of functional groups to probe the chemical space around a biological target.

Synthesis of Derivative Libraries for Biological Activity Profiling

The aldehyde functionality of this compound is a key feature that allows for the straightforward synthesis of derivative libraries for biological activity profiling. A variety of chemical reactions can be performed on the aldehyde group to introduce diverse substituents.

For instance, reductive amination with a library of primary or secondary amines can generate a series of aminomethylpyridine derivatives. Condensation with various active methylene (B1212753) compounds can lead to the formation of α,β-unsaturated carbonyl compounds, which can then be further modified. The Wittig reaction can be used to introduce a range of alkenyl substituents.

A hypothetical library of derivatives synthesized from this compound could be screened against a panel of biological targets, such as kinases, proteases, or G-protein coupled receptors, to identify new lead compounds for drug discovery. For example, derivatives of pyridine-3-carbaldehyde have been investigated for their antitumor and antimicrobial activities.

Table 2: Potential Derivative Classes from this compound for Biological Screening

| Derivative Class | Synthetic Reaction | Potential Biological Activities |

| Aminomethylpyridines | Reductive Amination | Anticancer, Antimalarial |

| Pyridine-3-carboxamides | Oxidation to Carboxylic Acid followed by Amidation | Antifungal, Antibacterial |

| Pyridine-3-yl-methanols | Reduction | Various |

| Alkenylpyridines | Wittig Reaction | Various |

| Thiosemicarbazones | Condensation with Thiosemicarbazide | Antitumor |

Investigation of In Vitro Biological Target Engagement and Mechanistic Studies

While comprehensive biological data on this compound itself is limited in publicly accessible research, its structural motifs are prevalent in a variety of biologically active molecules. The pyridine core is a well-established pharmacophore, and the aldehyde group serves as a versatile handle for synthetic modifications, allowing for the generation of diverse compound libraries for biological screening.

The 6-phenylpyridine-3-carbaldehyde framework is a key precursor for the synthesis of potent enzyme inhibitors. The aldehyde can be readily converted into other functional groups, such as amides or Schiff bases, which can interact with the active sites of enzymes. For instance, derivatives of pyridine-3-carboxaldehyde have been investigated for their inhibitory activity against various enzymes.

A notable example is the study of imidazopyridine-based oxazole (B20620) derivatives synthesized from 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde, which have shown significant urease inhibition. nih.gov Urease is an enzyme that plays a role in the pathogenesis of ulcers and other diseases. The study revealed that compounds with specific substitutions displayed superior inhibitory potential compared to the standard drug thiourea. nih.gov Several of these derivatives exhibited potent inhibition with low IC₅₀ values, indicating their high efficacy. nih.gov

Table 1: Urease Inhibition Data for Imidazopyridine-Oxazole Derivatives

| Compound | IC₅₀ (μM) |

|---|---|

| Analog 4i | 5.68 ± 1.66 |

| Analog 4o | 7.11 ± 1.24 |

| Analog 4g | 9.41 ± 1.19 |

| Analog 4h | 10.45 ± 2.57 |

| Thiourea (Standard) | 21.37 ± 1.76 |

Similarly, thiosemicarbazone derivatives of pyridine-3-carbaldehyde have been shown to inhibit ribonucleotide diphosphate (B83284) reductase, an enzyme crucial for DNA synthesis, highlighting their potential as antiproliferative agents. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For pyridine derivatives, SAR studies have revealed key structural features that influence their therapeutic effects. The nature and position of substituents on both the pyridine and phenyl rings can dramatically alter biological activity. nih.govresearchgate.net

SAR studies on related pyridine derivatives have shown that:

The introduction of specific functional groups can enhance antibacterial or antifungal activity. nih.govdntb.gov.uaresearchgate.net

Modifications to the substituents can modulate psychotropic properties, including anxiolytic and antidepressant effects.

The presence and nature of substituents can determine the selectivity and potency of receptor antagonists. nih.gov

Table 2: Summary of General SAR Findings for Bioactive Pyridine Derivatives

| Structural Modification | Observed Effect on Activity | Therapeutic Area |

|---|---|---|

| Addition of indole (B1671886) core to cyanopyridines | Improved antitumor activity | Oncology |

| Substitution with thioalkyl groups | Significant anxiolytic and sedative effects | Neuropsychiatry |

| Inclusion of fluoroalkyl esters | Favorable for human A₃ adenosine (B11128) receptor affinity | Anti-inflammatory nih.gov |

| Variations in phenyl ring substituents | Modulation of antimicrobial inhibition | Infectious Diseases nih.govresearchgate.net |

Utilization in Catalysis and Coordination Chemistry Research

The chemical properties of this compound also make it a promising candidate for applications in catalysis and coordination chemistry. The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group can act as donor atoms, allowing the molecule to function as a ligand for metal ions.

Pyridine and its derivatives are widely used as ligands in coordination chemistry due to the ability of the nitrogen lone pair to coordinate with metal centers. researchgate.net The title compound can act as a monodentate ligand through its pyridine nitrogen or potentially as a bidentate ligand, especially after conversion of the aldehyde group into a more suitable coordinating moiety like an imine (via a Schiff base condensation) or an alcohol.

The synthesis of Schiff bases from pyridine aldehydes is a common strategy to create multidentate ligands that can form stable complexes with a variety of transition metals, including palladium, cobalt, copper, and silver. researchgate.net These complexes often exhibit interesting geometries, such as octahedral, tetrahedral, or square planar, depending on the metal ion and the ligand structure. researchgate.net

Metal complexes derived from pyridine-based ligands have shown significant catalytic activity in a range of organic transformations. While specific catalytic studies employing ligands from this compound are not widely reported, the potential is evident from research on analogous systems.

Pyridine-containing ligands are integral to many catalysts used in cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the ligand, which can be tuned by substituents like the 3-chlorophenyl group, play a crucial role in the activity and selectivity of the metal catalyst. For example, palladium complexes with pyridine-based ligands are workhorses in modern organic synthesis. The stability and reactivity of such complexes are highly dependent on the steric and electronic nature of the pyridine ligand.

Coordination Mode Analysis in Novel Metal Complexes

The coordination chemistry of this compound is of significant interest due to the presence of two potential donor sites: the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group. While specific studies detailing the coordination of this exact ligand are not extensively available in the public domain, its coordination behavior can be inferred from the well-established principles of pyridine and aldehyde chemistry in metal complexes. jscimedcentral.comwikipedia.org

The pyridine nitrogen, with its available lone pair of electrons, is a common and effective coordination site for a wide variety of transition metals. wikipedia.org Pyridine and its derivatives are known to act as monodentate ligands, forming stable complexes with metals such as nickel(II), copper(I), and silver(I). jscimedcentral.com The geometry of these complexes can vary, with possibilities including tetrahedral, square planar, and octahedral arrangements, depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. jscimedcentral.comwikipedia.org

The aldehyde group offers a second potential point of interaction with a metal center. Aldehydes and ketones can coordinate to metals in two primary modes: a σ-bonded fashion through the oxygen atom (η¹-O) or a π-bonded fashion involving the carbon-oxygen double bond (η²-C,O). The more common mode for Lewis acidic metal centers is the σ-bonding through the oxygen lone pair.

Given these functionalities, this compound can exhibit several potential coordination modes:

Monodentate Coordination: The ligand could coordinate to a metal center solely through the pyridine nitrogen. This is a very common coordination mode for pyridine-based ligands. jscimedcentral.comwikipedia.org

Bidentate Chelating Coordination: The ligand could potentially form a chelate ring by coordinating to a single metal center through both the pyridine nitrogen and the aldehyde oxygen. The formation of a stable five- or six-membered chelate ring would be a driving force for this mode of coordination.

Bridging Coordination: In polynuclear complexes, the ligand could act as a bridge between two or more metal centers. This could occur through the pyridine nitrogen coordinating to one metal and the aldehyde oxygen to another, or through more complex bridging arrangements.

The electronic and steric properties of the 3-chlorophenyl substituent at the 6-position of the pyridine ring can also influence the coordination behavior. The steric bulk of this group may hinder the coordination of multiple ligands around a metal center and could influence the resulting geometry of the complex.

| Potential Coordination Mode | Coordinating Atoms | Plausible Metal Ions | Potential Complex Geometry |

| Monodentate | Pyridine Nitrogen | Ni(II), Cu(I), Ag(I) | Tetrahedral, Square Planar, Octahedral |

| Bidentate (Chelating) | Pyridine Nitrogen, Aldehyde Oxygen | Various Transition Metals | Dependent on metal and other ligands |

| Bridging | Pyridine Nitrogen and/or Aldehyde Oxygen | Various Transition Metals | Polynuclear structures |

It is important to emphasize that this analysis is based on the known coordination chemistry of similar functional groups and that empirical studies are necessary to definitively determine the coordination modes of this compound in novel metal complexes.

Computational and Theoretical Investigations of 6 3 Chlorophenyl Pyridine 3 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like 6-(3-chlorophenyl)pyridine-3-carbaldehyde, these methods provide deep insights into its geometry, stability, and electronic features.

Density Functional Theory (DFT) Studies for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, charge distributions, and other electronic properties. For this compound, a DFT calculation, typically using a basis set like B3LYP/6-31G*, would yield the optimized three-dimensional structure.

These calculations reveal the distribution of electrons across the molecule, highlighting the electron-deficient nature of the pyridine (B92270) ring, further influenced by the electron-withdrawing aldehyde group, and the electronic landscape of the chlorophenyl ring. The resulting electrostatic potential map would visualize regions of positive and negative charge, indicating sites susceptible to nucleophilic or electrophilic attack.

Illustrative DFT-Calculated Properties This table presents typical data that would be obtained from a DFT calculation for this molecule, based on studies of similar structures. The values are for illustrative purposes.

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.5 - 3.5 D | Indicates the overall polarity of the molecule, arising from the electronegative N, O, and Cl atoms. |

| C=O Bond Length | ~1.22 Å | Typical for an aromatic aldehyde, indicating double bond character. |

| C-C Inter-ring Bond | ~1.48 Å | Shorter than a typical C-C single bond, suggesting some degree of π-conjugation between the rings. |

| Charge on Aldehyde O | Negative | Highlights its role as a hydrogen bond acceptor. |

| Charge on Pyridine N | Negative | Indicates a site for potential protonation or coordination. |

Conformational Analysis and Energetics of the Molecule

The key flexible feature of this compound is the rotation around the single bond connecting the pyridine and chlorophenyl rings. This rotation defines the molecule's conformation. The relationship between the two rings is analogous to that in substituted biphenyls, where the most stable conformation is a balance between two opposing factors: π-conjugation, which favors a planar structure, and steric hindrance between adjacent atoms, which favors a twisted structure.

In this molecule, steric repulsion between the hydrogen atom at position 5 of the pyridine ring and the hydrogen at position 2 of the phenyl ring prevents a fully planar conformation. Computational analysis involves calculating the molecule's energy at various dihedral (twist) angles to map the potential energy surface. Studies on similar biphenyl (B1667301) and biaryl systems show that the minimum energy conformation is typically found at a dihedral angle between 20° and 50°. The planar (0°) and perpendicular (90°) conformations represent energy maxima, or transition states.

Illustrative Conformational Energy Profile *This table illustrates the expected relative energy as a function of the dihedral angle between the two rings. The lowest

In Silico Studies for Structure-Based Design

Computational chemistry and molecular modeling have become indispensable tools in the field of drug discovery and development. These techniques provide deep insights into the molecular interactions that govern a compound's biological activity, thereby guiding the rational design of more potent and selective therapeutic agents. For the compound this compound, a molecule with a privileged pyridine scaffold, in silico studies are crucial for exploring its potential as a lead structure for various biological targets. The pyridine ring system is a common feature in many FDA-approved drugs, valued for its ability to improve pharmacological profiles, including metabolic stability and target binding affinity. nih.govresearchgate.netnih.gov This section details the theoretical investigation of this compound using a suite of computational methods.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand how a ligand, such as this compound, might interact with the active site of a biological receptor, typically a protein. Pyridine and its derivatives have been successfully investigated as inhibitors for a range of protein classes, including protein kinases. nih.govacs.orgtandfonline.com

In a hypothetical molecular docking study, this compound was evaluated for its binding affinity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-established target in cancer therapy. The docking simulation aimed to place the compound into the ATP-binding site of EGFR (PDB ID: 1M17) and calculate its binding energy, which is an estimation of the binding affinity.

The simulation results indicated that this compound fits snugly within the hydrophobic pocket of the EGFR active site. The predicted binding mode is stabilized by a network of non-covalent interactions. Key interactions include:

Hydrogen Bonding: The nitrogen atom of the pyridine ring is predicted to act as a hydrogen bond acceptor, forming a crucial hydrogen bond with the backbone NH of a key amino acid residue in the hinge region, such as Met793. This interaction is a canonical feature for many kinase inhibitors. acs.org

Hydrophobic and Aromatic Interactions: The 3-chlorophenyl group occupies a hydrophobic region of the active site, engaging in favorable van der Waals and hydrophobic interactions with nonpolar residues. Furthermore, the phenyl ring can participate in π-π stacking interactions with aromatic residues like Phe856.

Additional Interactions: The carbaldehyde group at the 3-position of the pyridine ring is oriented towards the solvent-exposed region, with the oxygen atom having the potential to form additional hydrogen bonds with nearby polar residues or water molecules.

The predicted binding affinity and the specific interactions are summarized in the table below.

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| This compound | EGFR Tyrosine Kinase (1M17) | -8.2 | Met793 | Hydrogen Bond (with pyridine N) |

| Leu718, Val726, Ala743, Leu844 | Hydrophobic Interactions | |||

| Phe856 | π-π Stacking |

Pharmacophore modeling is another cornerstone of computer-aided drug design, focusing on the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. youtube.comdergipark.org.tr A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a receptor and elicit a biological response. This approach can be ligand-based, where the model is derived from a set of known active molecules, or structure-based, where it is derived from the receptor's active site. youtube.comnih.gov

For this compound, a ligand-based pharmacophore model can be hypothesized based on its structural features, which are known to be important for kinase inhibition. The key features of this model would include:

A Hydrogen Bond Acceptor (HBA) feature corresponding to the pyridine nitrogen atom.

An Aromatic Ring (AR) feature representing the chlorophenyl moiety.

A Hydrophobic (HY) feature, also associated with the chlorophenyl group, which is critical for occupying nonpolar pockets in the receptor.

A second Hydrogen Bond Acceptor (HBA) feature associated with the oxygen atom of the carbaldehyde group.

This pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds with a similar arrangement of features, which could potentially bind to the same target. nih.gov It also provides a blueprint for designing new derivatives by modifying the scaffold while maintaining these crucial pharmacophoric points.

| Pharmacophore Feature | Corresponding Chemical Group | Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) 1 | Pyridine Nitrogen | Anchoring to the kinase hinge region |

| Aromatic Ring (AR) | 3-Chlorophenyl Ring | π-π stacking and hydrophobic interactions |

| Hydrophobic (HY) | 3-Chlorophenyl Group | Interaction with nonpolar residues |

| Hydrogen Bond Acceptor (HBA) 2 | Carbaldehyde Oxygen | Interaction with polar residues or solvent |

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com By quantifying how changes in molecular descriptors affect activity, QSAR models can predict the potency of novel compounds and guide the optimization of lead structures. tandfonline.com

To develop a QSAR model for this compound, a hypothetical series of analogs would first need to be synthesized and their biological activity (e.g., IC₅₀ values against EGFR) determined. In this hypothetical study, modifications would be made to the chlorophenyl ring. The biological activity is typically expressed as pIC₅₀ (-log IC₅₀) for modeling purposes.

A 2D-QSAR model could be generated using multiple linear regression (MLR), linking the pIC₅₀ values to various physicochemical descriptors. A plausible QSAR equation might look like this:

pIC₅₀ = 0.65 * ClogP + 0.42 * σ - 0.01 * MW + 5.21

Where:

ClogP represents the calculated logarithm of the partition coefficient, a measure of lipophilicity.

σ (Sigma) is the Hammett electronic parameter, which quantifies the electron-donating or electron-withdrawing nature of the substituent on the phenyl ring.

MW is the molecular weight, a descriptor for molecular size.

This hypothetical model suggests that increased lipophilicity (positive ClogP coefficient) and the presence of electron-withdrawing groups on the phenyl ring (positive σ coefficient) enhance biological activity, while increased molecular size may be slightly detrimental. tandfonline.com Statistical parameters such as the correlation coefficient (R²) and cross-validated correlation coefficient (q²) would be used to assess the model's robustness and predictive power. tandfonline.com

The table below presents hypothetical data for a small set of analogs used to build such a QSAR model.

| Compound | Substituent (X) | pIC₅₀ (Observed) | ClogP | σ (Hammett) | Molecular Weight |

|---|---|---|---|---|---|

| 1 | 3-Cl (Parent) | 7.15 | 3.54 | 0.37 | 217.65 |

| 2 | H | 6.50 | 2.83 | 0.00 | 183.21 |

| 3 | 3-CH₃ | 6.85 | 3.34 | -0.07 | 197.24 |

| 4 | 3-CF₃ | 7.40 | 3.71 | 0.43 | 251.21 |

| 5 | 3-OCH₃ | 6.95 | 2.86 | 0.12 | 213.24 |

Future Research Trajectories and Innovations

Development of Eco-Friendly and Sustainable Synthetic Routes

The future synthesis of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde and its derivatives will likely prioritize green chemistry principles to minimize environmental impact and enhance efficiency. Traditional synthetic methods often require harsh conditions, but emerging strategies offer cleaner alternatives.

One promising avenue is the adoption of multicomponent reactions (MCRs) , which allow for the construction of complex molecules like substituted pyridines in a single step from simple precursors. researchgate.net These reactions are atom-economical and can often be performed under solvent-free conditions, generating only water as a byproduct. acs.org Another key area of development is the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can dramatically reduce reaction times from hours to minutes and improve product yields compared to conventional heating methods. nih.govacs.org Research into synthesizing pyridine (B92270) derivatives has demonstrated the superiority of microwave-assisted methods in terms of efficiency and environmental footprint. acs.org

Furthermore, the exploration of renewable feedstocks represents a significant leap toward sustainability. For instance, processes are being developed for the thermo-catalytic conversion of glycerol, a byproduct of biodiesel production, into pyridine compounds using zeolite catalysts. rsc.org Adapting such a strategy could provide a sustainable pathway to the core pyridine scaffold.

Comparison of Synthetic Methodologies for Pyridine Derivatives

| Method | Key Advantages | Potential Application for this compound | Reference |

|---|---|---|---|

| Conventional Heating | Well-established and understood procedures. | Baseline method for comparison. | acs.org |

| Microwave-Assisted Synthesis (MAOS) | Shorter reaction times (minutes vs. hours), higher yields, pure products. | Rapid and efficient synthesis of the target compound and its analogs. | nih.govacs.org |

| One-Pot Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. | Streamlined construction of the core structure from readily available starting materials. | researchgate.netacs.org |

| Catalysis with Renewable Feedstocks | Utilizes sustainable starting materials like glycerol. | A long-term, green manufacturing route for the pyridine nucleus. | rsc.org |

Exploration of Novel Reactivity Patterns and Transformation Methods

Future research will undoubtedly delve into the untapped reactivity of this compound. The interplay between the electron-deficient pyridine ring and its functional groups opens the door to novel chemical transformations. A key area of interest is the skeletal editing of the pyridine core, a transformative strategy that moves beyond simple functionalization to enable profound structural diversification. acs.org

Recent advances have shown that pyridines can be converted into fused bicyclic heterocycles through processes like nucleophilic addition followed by electrocyclic ring-opening and ring-closure. acs.org Applying these methods to this compound could generate entirely new 2D and 3D molecular frameworks with unique properties. Another area ripe for exploration is the dearomatization of the pyridine ring. Techniques such as hydroboration and hydrosilylation can convert flat aromatic pyridines into three-dimensional piperidines. acs.orgnih.gov The aldehyde group on the target molecule could serve as a directing group or be transformed post-dearomatization, offering a dual handle for complex molecule synthesis.

Moreover, the aldehyde functional group itself is a versatile platform for transformations. It can participate in condensations to form larger conjugated systems or be asymmetrically modified to introduce chirality, a critical feature for bioactive molecules. acs.org

Advanced Applications in Targeted Molecular Probe Design

The structural motifs within this compound make it an excellent starting point for the design of advanced molecular probes for biological imaging and sensing. Pyridine-based scaffolds are central to many fluorescent probes due to their unique photophysical properties and ability to coordinate with metal ions or react with specific analytes. nih.govnih.gov

Future work could involve modifying the core structure to create probes with high sensitivity and selectivity for specific biological targets. For example, by incorporating chelating agents, derivatives could be designed as fluorescent sensors for metal ions like Zn2+, which play crucial roles in cellular signaling. nih.gov Another promising direction is the development of probes for reactive oxygen species (ROS) like hypochlorous acid (HOCl), which are implicated in various diseases. The pyridine unit can act as a lysosome-targeting moiety, allowing for the specific tracking of analytes within cellular organelles. rsc.org The aldehyde group could be engineered as a reaction site that triggers a fluorescent response upon interaction with the target analyte.

Potential Molecular Probe Applications Based on Pyridine Scaffolds

| Probe Target | Design Strategy | Significance | Reference |

|---|---|---|---|

| Metal Ions (e.g., Zn²⁺) | Incorporate a chelating moiety that exhibits enhanced fluorescence upon ion binding. | Allows for the visualization of metal ion fluxes in biological systems. | nih.gov |

| Hypochlorous Acid (HOCl) | Design a reactive site that undergoes a specific chemical transformation with HOCl, leading to a change in fluorescence. | Enables tracking of oxidative stress and inflammation in living cells. | rsc.org |

| Lysosomes | Utilize the basic nitrogen of the pyridine ring to achieve lysosomal accumulation. | Provides a means to specifically monitor the chemical environment within this organelle. | rsc.org |

Integration with Machine Learning and AI for Accelerated Discovery

Beyond synthesis, ML models can predict the physicochemical and biological properties of virtual derivatives. By training algorithms on large datasets of known chemical reactions and bioactivity data, researchers can screen thousands of potential analogs of this compound in silico. youtube.com This allows for the prioritization of compounds with the highest probability of success for synthesis and testing, saving significant time and resources. nih.gov For instance, ML has been used to discover novel pyridine-based polymers for specific applications by screening vast virtual libraries. researchgate.net This approach could be used to design derivatives of our target compound with tailored properties for materials science or medicinal chemistry.

Applications of AI/ML in Chemical Research

| AI/ML Application | Function | Impact on Research of this compound | Reference |

|---|---|---|---|

| Retrosynthesis Planning | Generates and evaluates hypothetical synthetic routes for a target molecule. | Accelerates the development of efficient and novel synthesis strategies. | acs.orgacs.org |

| Property Prediction | Predicts bioactivity, toxicity, and material properties from molecular structure. | Enables rapid screening of virtual libraries to identify promising derivatives for synthesis. | youtube.com |

| Materials Discovery | Screens vast chemical spaces to identify novel materials with desired characteristics. | Guides the design of new polymers or functional materials based on the core scaffold. | researchgate.netanl.gov |

| Reaction Optimization | Recommends optimal reaction conditions (catalyst, solvent, temperature) for higher yields. | Improves the efficiency and sustainability of synthesizing the target compound and its analogs. | nih.gov |

Collaborative Research at the Interface of Chemistry and Biology

The full potential of this compound and its future derivatives will be realized through interdisciplinary collaboration at the chemistry-biology interface. ed.ac.uk The pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a wide range of FDA-approved drugs and bioactive molecules. nih.govbohrium.com This history strongly suggests that derivatives of this compound could possess significant biological activity. nih.govmdpi.com

Future research will require a synergistic effort between synthetic chemists and life scientists. Chemists will design and synthesize libraries of novel analogs, systematically modifying the substituents on the pyridine ring. researchgate.net These compounds will then be evaluated by biologists and pharmacologists in a battery of assays to identify their effects on cells, proteins (such as enzymes or receptors), and potentially whole organisms. ed.ac.ukmdpi.com For instance, pyridine derivatives have been investigated as inhibitors of colony-stimulating factor 1 receptor (CSF1R) for cancer therapy and as positive allosteric modulators of GABAA receptors for epilepsy. mdpi.comacs.org Such studies, which combine synthesis, biological testing, and computational modeling, are essential for translating a promising chemical scaffold into a valuable therapeutic lead or biological tool. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 6-(3-Chlorophenyl)pyridine-3-carbaldehyde in academic research?

A widely applicable method involves condensation reactions between appropriately substituted aldehydes and aminopyridine derivatives, followed by cyclization and functional group modifications. For example, analogous syntheses of pyridine-carbaldehyde derivatives utilize catalysts like palladium or copper and solvents such as DMF or toluene to achieve high yields. Adjustments to the chlorophenyl substituent position (e.g., 3- vs. 4-) may require tailored reaction conditions to account for steric or electronic effects .

Q. Which spectroscopic methods are recommended for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of the chlorophenyl and aldehyde groups. Infrared (IR) spectroscopy can validate the presence of the aldehyde functional group (C=O stretch ~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation. Cross-referencing with computational data (e.g., PubChem InChI keys) ensures alignment between experimental and theoretical results .

Q. What purification techniques are typically employed for isolating this compound from reaction mixtures?

Column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) is standard for isolating polar intermediates. Recrystallization from ethanol or dichloromethane may enhance purity. For complex mixtures, preparative HPLC with a reversed-phase column can resolve closely related by-products. Industrial-scale protocols for analogous compounds emphasize solvent optimization to balance yield and purity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

Systematic optimization of catalyst loading (e.g., 5-10 mol% palladium), solvent polarity (DMF for high-temperature reactions vs. toluene for milder conditions), and reaction time is essential. Design of Experiments (DoE) approaches can identify critical factors, such as temperature gradients during cyclization. Parallel screening of catalysts (e.g., CuI vs. Pd(OAc)₂) may address steric hindrance from the 3-chlorophenyl group .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data for this compound?

Discrepancies often arise from solvation effects or conformational flexibility. Re-evaluate computational models using higher-level theory (e.g., DFT-B3LYP/6-311+G(d,p)) and explicit solvent simulations. Experimental validation via X-ray crystallography can resolve ambiguities in substituent orientation. Cross-check spectral data with PubChem entries for structurally similar pyridine derivatives .

Q. What safety protocols should be followed when handling hazardous intermediates or by-products generated during the synthesis of this compound?

Chlorinated by-products and sulfonyl chloride intermediates require stringent safety measures. Use fume hoods for volatile reagents, and store waste separately in labeled, corrosion-resistant containers. Collaborate with certified waste management agencies for disposal of halogenated organic residues. Refer to Safety Data Sheets (SDS) for pyridine-sulfonyl chloride analogs to mitigate inhalation or dermal exposure risks .

Q. How does the electronic nature of the 3-chlorophenyl substituent influence the reactivity of pyridine-3-carbaldehyde derivatives in cross-coupling reactions?

The electron-withdrawing chloro group at the 3-position enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura couplings. Comparative studies with 4-chlorophenyl analogs (e.g., 6-(4-Chlorophenyl) derivatives) reveal differences in regioselectivity due to altered resonance stabilization. Electrochemical analysis (cyclic voltammetry) can quantify substituent effects on redox behavior .

Methodological Notes

- Data Interpretation : Always correlate synthetic outcomes with spectroscopic data to confirm structural fidelity.

- Safety Compliance : Adhere to institutional guidelines for hazardous chemical handling, particularly for chlorinated intermediates .

- Computational Tools : Utilize PubChem’s open-access databases for structural validation and parameter benchmarking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.